Dimethyl(phenyl)silyl 2-methylprop-2-enoate
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Overview
Description
Dimethyl(phenyl)silyl 2-methylprop-2-enoate is an organosilicon compound that features a silyl group attached to a 2-methylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)silyl 2-methylprop-2-enoate typically involves the reaction of dimethyl(phenyl)silanol with 2-methylprop-2-enoic acid in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. Common catalysts used include acid chlorides or anhydrides, which facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(phenyl)silyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silyl esters.
Scientific Research Applications
Dimethyl(phenyl)silyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Dimethyl(phenyl)silyl 2-methylprop-2-enoate exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl 2-methylprop-2-enoate
- Phenyltrimethylsilane
- Dimethyl(phenyl)silyl chloride
Uniqueness
Dimethyl(phenyl)silyl 2-methylprop-2-enoate is unique due to the presence of both a silyl group and an ester moiety, which imparts distinct chemical properties
Properties
CAS No. |
46376-52-7 |
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Molecular Formula |
C12H16O2Si |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
[dimethyl(phenyl)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H16O2Si/c1-10(2)12(13)14-15(3,4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 |
InChI Key |
SZPQVIIVVZNGLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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